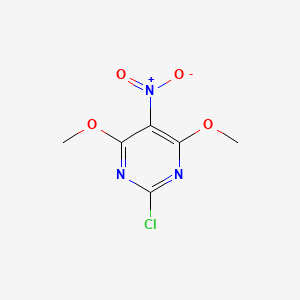

2-Chloro-4,6-dimethoxy-5-nitropyrimidine

Descripción

BenchChem offers high-quality 2-Chloro-4,6-dimethoxy-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,6-dimethoxy-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4,6-dimethoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O4/c1-13-4-3(10(11)12)5(14-2)9-6(7)8-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETZNGVNMWWJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451312 | |

| Record name | 2-CHLORO-4,6-DIMETHOXY-5-NITROPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478010-54-7 | |

| Record name | 2-CHLORO-4,6-DIMETHOXY-5-NITROPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dimethoxy-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-Chloro-4,6-dimethoxy-5-nitropyrimidine: Properties, Reactivity, and Applications

Abstract: 2-Chloro-4,6-dimethoxy-5-nitropyrimidine is a pivotal heterocyclic intermediate, distinguished by its highly functionalized pyrimidine core. The strategic placement of two methoxy groups, a nitro group, and a reactive chlorine atom makes it a versatile building block in synthetic organic chemistry. This guide offers a comprehensive exploration of its chemical properties, reactivity profile, and significant applications, particularly in the realm of medicinal chemistry and drug discovery. We will delve into its synthesis, mechanistic behavior in key reactions, and its role as a precursor to complex bioactive molecules, providing researchers and drug development professionals with actionable insights and detailed protocols.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in synthesis. 2-Chloro-4,6-dimethoxy-5-nitropyrimidine is a stable, crystalline solid under standard conditions. Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₄ | PubChem |

| Molecular Weight | 219.58 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| Melting Point | 102-105 °C | Commercial Suppliers |

| Solubility | Soluble in acetone, ethyl acetate, dichloromethane; sparingly soluble in methanol. | General Lab Experience |

| CAS Number | 14759-86-7 | PubChem |

-

¹H-NMR: The molecule is expected to show two singlets in the aromatic region, corresponding to the two methoxy groups (-OCH₃), likely around δ 4.0-4.2 ppm. The absence of a proton on the pyrimidine ring simplifies the spectrum significantly.

-

¹³C-NMR: Key signals would include those for the two equivalent methoxy carbons, and the four distinct carbons of the pyrimidine ring, with the carbon bearing the chlorine atom (C2) and the nitrated carbon (C5) being significantly influenced by their respective substituents.

-

IR Spectroscopy: Characteristic peaks would include strong absorptions for the C=N and C=C stretching of the pyrimidine ring, C-O stretching from the methoxy groups, and prominent symmetric and asymmetric stretching bands for the nitro group (NO₂), typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Synthesis and Purification

The most common laboratory-scale synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine starts from 2,4,6-trichloropyrimidine. This multi-step synthesis is a classic example of controlling regioselectivity in nucleophilic aromatic substitution (SₙAr) on a polyhalogenated heterocycle.

Synthetic Workflow

The process involves a sequential substitution of the chlorine atoms. The chlorine at the C2 position is generally more reactive than those at C4 and C6. However, by controlling stoichiometry and reaction temperature, the methoxy groups can be selectively introduced at the C4 and C6 positions. The final step is the nitration of the resulting dimethoxy-chloropyrimidine.

Caption: Synthetic workflow for 2-Chloro-4,6-dimethoxy-5-nitropyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

-

To a stirred solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous methanol at 0 °C, a solution of sodium methoxide (2.1 eq) in methanol is added dropwise, ensuring the temperature does not exceed 5 °C.

-

The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.

-

The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-chloro-4,6-dimethoxypyrimidine, which can be used in the next step without further purification.

-

Causality Insight: Using a slight excess of sodium methoxide ensures the complete disubstitution at the more reactive C4 and C6 positions. The low temperature helps to control the reaction's exothermicity and minimizes side reactions, such as the substitution of the C2 chlorine.

Step 2: Nitration

-

The crude 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

The mixture is stirred at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is poured carefully onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

Causality Insight: The powerful nitrating mixture (H₂SO₄/HNO₃) is necessary to nitrate the electron-deficient pyrimidine ring. The electron-donating methoxy groups direct the nitration to the C5 position. Pouring the reaction mixture onto ice serves both to quench the reaction and to precipitate the less water-soluble product.

Step 3: Purification

-

The crude, dried product is purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford 2-chloro-4,6-dimethoxy-5-nitropyrimidine as a crystalline solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is governed by the interplay of its functional groups. The pyrimidine ring is electron-deficient, a characteristic that is significantly amplified by the powerfully electron-withdrawing nitro group at the C5 position. This electronic feature makes the ring highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

The most important reaction of this compound is the nucleophilic aromatic substitution (SₙAr) of the chlorine atom at the C2 position. The presence of the nitro group para to the chlorine atom strongly activates it for displacement.[1]

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electrophilic carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is key to the facility of the reaction.[1] In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

Caption: Generalized SₙAr mechanism on the pyrimidine core. (Note: Image placeholders used)

This high reactivity allows for the introduction of a wide variety of nucleophiles, including:

-

Amines (N-nucleophiles): Primary and secondary amines react readily to form 2-amino-4,6-dimethoxy-5-nitropyrimidines. This is a cornerstone reaction for building more complex scaffolds in drug discovery.

-

Alcohols/Phenols (O-nucleophiles): Alkoxides and phenoxides can displace the chlorine to form ethers, although this is less common given the starting material already contains methoxy groups.

-

Thiols (S-nucleophiles): Thiolates react to form thioethers, introducing sulfur-containing moieties.

Applications in Medicinal Chemistry

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The title compound serves as a key starting material for the synthesis of polysubstituted pyrimidines, which are often precursors to purine analogs or other complex heterocyclic systems used in drug development.[4]

Case Study: Precursor to Kinase Inhibitors

Many kinase inhibitors, a critical class of anti-cancer drugs, feature an aminopyrimidine core.[3] 2-Chloro-4,6-dimethoxy-5-nitropyrimidine is an ideal starting point for synthesizing libraries of potential kinase inhibitors.

Synthetic Scheme Example:

-

SₙAr Reaction: The chlorine is displaced by a desired primary amine (R-NH₂), often a complex fragment designed to interact with a specific region of the kinase active site.

-

Nitro Group Reduction: The nitro group is then reduced to an amine (-NH₂). Common reagents for this transformation include H₂/Pd-C, SnCl₂, or sodium dithionite. This reduction provides a second point for diversification.

-

Further Functionalization: The newly formed 5-amino group can be acylated, alkylated, or used in cyclization reactions to build fused ring systems, such as purines.

Sources

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyrimidines

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives stand as a cornerstone of heterocyclic chemistry. Their prevalence in biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals, underscores their significance. Among the myriad of substituted pyrimidines, 2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1) emerges as a versatile and highly valuable building block.[1] Its strategic placement of a reactive chlorine atom and two methoxy groups on the pyrimidine core provides a rich platform for synthetic diversification, enabling the construction of complex molecular architectures with potential therapeutic applications in oncology, infectious diseases, and metabolic disorders.[1]

This technical guide offers an in-depth exploration of 2-Chloro-4,6-dimethoxypyrimidine, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental physicochemical properties, established and innovative synthetic protocols, its reactivity, and its pivotal role as a precursor in the synthesis of novel therapeutic agents. Furthermore, this guide will address the critical aspects of safety and handling, providing a comprehensive resource for laboratory practice.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective utilization in research and development. 2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline solid under standard conditions.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 13223-25-1 | [3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [3] |

| Molecular Weight | 174.58 g/mol | [3] |

| Melting Point | 100-105 °C | [2] |

| Boiling Point | 317.1±22.0 °C (Predicted) | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in many organic solvents | [1] |

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-4,6-dimethoxypyrimidine. Key spectral features are summarized as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy protons and the aromatic proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methoxy carbons and the carbons of the pyrimidine ring.[3]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-O, C=N, and C-Cl bonds.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine: A Comparative Analysis of Methodologies

Several synthetic routes to 2-Chloro-4,6-dimethoxypyrimidine have been reported, each with its own advantages and limitations. The choice of a particular method often depends on factors such as starting material availability, desired scale, and yield.

Method 1: From Malononitrile

A common approach involves a multi-step synthesis starting from malononitrile.[4] This method typically proceeds through the formation of a dimethyl propane diimine dihydrochloride intermediate, followed by cyanamide and condensation reactions.[4] While this route can provide the desired product, it has been reported to have moderate yields of around 55%.[4]

Method 2: From 2-Amino-4,6-dimethoxypyrimidine

Another established method is the diazotization of 2-amino-4,6-dimethoxypyrimidine.[4] However, this approach is often associated with low yields, reportedly around 30%.[4]

Method 3: From 2-Mercapto-4,6-dimethoxypyrimidine

Chlorination of 2-mercapto-4,6-dimethoxypyrimidine is also a viable synthetic pathway.[4] A significant drawback of this method is the difficulty in preparing the starting mercapto-pyrimidine derivative.[4]

A generalized synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathways to 2-Chloro-4,6-dimethoxypyrimidine.

Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-4,6-dimethoxypyrimidine lies in the reactivity of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. The methoxy groups can also be manipulated under certain conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C2 position. This allows for the displacement of the chloro group by various nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse library of 4,6-dimethoxypyrimidine derivatives. This reactivity is fundamental to its application in the synthesis of bioactive molecules.

A representative workflow for a nucleophilic substitution reaction is shown below:

Caption: Generalized workflow for SNAr of 2-Chloro-4,6-dimethoxypyrimidine.

Potential for Nitration: A Gateway to Novel Derivatives

While 2-Chloro-4,6-dimethoxy-5-nitropyrimidine is not a commercially cataloged compound, the nitration of pyrimidine rings is a known transformation in organic synthesis. The introduction of a nitro group can significantly alter the electronic properties of the molecule, often enhancing its biological activity or providing a handle for further functionalization.

The nitration of substituted pyrimidines, such as 2-substituted 4,6-dihydroxypyrimidines, has been shown to yield the corresponding 5,5-dinitro derivatives.[5] This suggests that the C5 position of the 2-Chloro-4,6-dimethoxypyrimidine ring could be susceptible to nitration under appropriate conditions, likely involving a mixture of nitric and sulfuric acids.[5] The resulting nitro-derivative would be a valuable intermediate for the synthesis of novel compounds with potential applications in areas such as anticancer and antimicrobial drug discovery.[6]

Role in Drug Discovery and Development

Substituted pyrimidines are a privileged scaffold in medicinal chemistry, and 2-Chloro-4,6-dimethoxypyrimidine serves as a key starting material for the synthesis of numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic indications. The ability to readily modify the C2 position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4,6-dimethoxypyrimidine.

-

Hazard Identification: This compound is harmful if swallowed and causes serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-4,6-dimethoxypyrimidine is a synthetically versatile and commercially available intermediate of significant importance to the scientific research community, particularly those in the field of drug discovery. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an invaluable tool for the construction of novel heterocyclic compounds. While the direct nitration to its 5-nitro derivative is not extensively documented in readily available literature, the potential for such a transformation opens up exciting avenues for the exploration of new chemical space. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively and safely utilize this key building block in their pursuit of innovative therapeutic agents.

References

-

PubChem. 2-Chloro-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google P

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. [Link]

-

Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Publishing. [Link]

-

Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF. [Link]

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine | Alzchem Group. [Link]

- US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google P

-

Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company. [Link]

-

2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | CID 20550 - PubChem. [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. [Link]

-

Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products - ResearchGate. [Link]

-

Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives - ResearchGate. [Link]

- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [chemicalbook.com]

- 3. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxy-5-nitropyrimidine is a pivotal intermediate in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique substitution pattern, featuring an electrophilic chlorine atom, electron-donating methoxy groups, and an electron-withdrawing nitro group, allows for diverse chemical transformations. This guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this valuable building block, offering in-depth analysis of the chemical principles and practical considerations for each pathway.

Core Synthetic Strategy: Nitration of 2-Chloro-4,6-dimethoxypyrimidine

The most direct and common approach to the synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine involves the electrophilic nitration of the precursor, 2-chloro-4,6-dimethoxypyrimidine. The electron-rich nature of the pyrimidine ring, enhanced by the two methoxy groups, facilitates the introduction of a nitro group at the C5 position. The choice of starting material for the synthesis of 2-chloro-4,6-dimethoxypyrimidine itself is a critical consideration, with several viable options available.

Pathway I: Synthesis from Barbituric Acid

Barbituric acid, a readily available and cost-effective starting material, represents a classical and robust route to 2-Chloro-4,6-dimethoxy-5-nitropyrimidine.[1] This pathway involves a multi-step process, beginning with the conversion of barbituric acid to 2,4,6-trichloropyrimidine.

Step 1: Chlorination of Barbituric Acid to 2,4,6-Trichloropyrimidine

The initial step involves the exhaustive chlorination of barbituric acid to yield 2,4,6-trichloropyrimidine.[2][3][4] This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalyst.[2][4]

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent serves as both the solvent and the chlorinating agent. Its high boiling point allows for the reaction to be conducted at elevated temperatures, driving the reaction to completion.

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a tertiary amine, such as N,N-dimethylaniline or N-methylpyrrolidone, can accelerate the reaction rate.[2]

-

Phosphorus Pentachloride (PCl₅): In some procedures, phosphorus pentachloride, or reactants that form it in situ (e.g., phosphorus trichloride and chlorine), are used in a second step to ensure complete chlorination.[2]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid [2]

-

To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add phosphorus oxychloride.

-

Slowly add barbituric acid and a catalytic amount of N-methylpyrrolidone to the phosphorus oxychloride.[2]

-

Heat the mixture to 75 ± 5°C and stir for several hours.

-

In a second step, add phosphorus trichloride and introduce chlorine gas simultaneously while maintaining the temperature.[2]

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation.

-

The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.

Step 2: Selective Methoxylation of 2,4,6-Trichloropyrimidine

The subsequent step involves the selective replacement of two chlorine atoms of 2,4,6-trichloropyrimidine with methoxy groups. This is a critical step where reaction conditions must be carefully controlled to favor the formation of the desired 2-chloro-4,6-dimethoxypyrimidine over other possible isomers.

Causality Behind Experimental Choices:

-

Sodium Methoxide (NaOMe): This is the most common methoxylating agent, providing a strong nucleophile (methoxide ion) to displace the chloride ions.

-

Solvent: The reaction is typically carried out in methanol or an inert solvent like N,N-dimethylformamide.[5]

-

Temperature Control: The reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring differs. Careful control of the reaction temperature is crucial for achieving selective disubstitution.

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine from 2,4,6-Trichloropyrimidine

-

Dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until the desired product is formed.

-

The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude 2-chloro-4,6-dimethoxypyrimidine, which can be further purified by recrystallization or chromatography.

Step 3: Nitration of 2-Chloro-4,6-dimethoxypyrimidine

The final step is the nitration of 2-chloro-4,6-dimethoxypyrimidine at the C5 position. This is an electrophilic aromatic substitution reaction.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitration of similar dihydroxypyrimidine derivatives often employs this mixture.[6][7]

-

Temperature Control: Nitration reactions are typically exothermic and require careful temperature control to prevent over-nitration or side reactions. The reaction is usually carried out at low temperatures (e.g., 0-10°C).

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine

-

Cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add 2-chloro-4,6-dimethoxypyrimidine to the cold sulfuric acid with stirring.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.

-

Add the nitrating mixture dropwise to the solution of the pyrimidine derivative, ensuring the temperature remains low.

-

After the addition, continue stirring the reaction mixture at a low temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash it with cold water until neutral, and dry it to obtain 2-Chloro-4,6-dimethoxy-5-nitropyrimidine.

dot graph "Synthesis from Barbituric Acid" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];

// Nodes Barbituric_Acid [label="Barbituric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Trichloropyrimidine [label="2,4,6-Trichloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimethoxypyrimidine [label="2-Chloro-4,6-dimethoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitropyrimidine [label="2-Chloro-4,6-dimethoxy-\n5-nitropyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Barbituric_Acid -> Trichloropyrimidine [label="POCl₃, Catalyst"]; Trichloropyrimidine -> Dimethoxypyrimidine [label="NaOMe, Methanol"]; Dimethoxypyrimidine -> Nitropyrimidine [label="HNO₃, H₂SO₄"]; } Caption: Synthetic pathway from Barbituric Acid.

Pathway II: Synthesis from Malononitrile

An alternative and efficient route to 2-chloro-4,6-dimethoxypyrimidine, the direct precursor to the final product, starts from malononitrile.[8] This pathway offers a different approach to constructing the pyrimidine ring.

Key Steps in the Synthesis from Malononitrile: [8]

-

Salifying Reaction: Malononitrile is reacted with methanol and anhydrous hydrogen chloride to form dimethyl propylenediimine dihydrochloride.

-

Cyanamide Reaction: The resulting dihydrochloride is then reacted to generate 3-amino-3-methoxy-N-cyano-2-propane imine.

-

Condensation Reaction: A final condensation step, under the action of a catalyst, yields the desired 2-chloro-4,6-dimethoxypyrimidine.

The resulting 2-chloro-4,6-dimethoxypyrimidine is then nitrated as described in Pathway I, Step 3.

dot graph "Synthesis from Malononitrile" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];

// Nodes Malononitrile [label="Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrochloride [label="Dimethyl propylenediimine\ndihydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="3-Amino-3-methoxy-N-cyano-\n2-propane imine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimethoxypyrimidine [label="2-Chloro-4,6-dimethoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitropyrimidine [label="2-Chloro-4,6-dimethoxy-\n5-nitropyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Malononitrile -> Dihydrochloride [label="Methanol, HCl"]; Dihydrochloride -> Imine [label="Cyanamide Reaction"]; Imine -> Dimethoxypyrimidine [label="Condensation"]; Dimethoxypyrimidine -> Nitropyrimidine [label="HNO₃, H₂SO₄"]; } Caption: Synthetic pathway from Malononitrile.

Pathway III: Synthesis from Diethyl Malonate

Diethyl malonate is another fundamental starting material for constructing the pyrimidine core.[9] This route typically involves the formation of a dihydroxypyrimidine intermediate, which is then chlorinated.

Key Steps in a Representative Synthesis from Diethyl Malonate: [9]

-

Nitration of Diethyl Malonate: Diethyl malonate is first nitrated to yield diethyl 2-nitromalonate.

-

Cyclization: The nitrated diethyl malonate is then cyclized with a suitable partner, such as thiourea, in the presence of a base like sodium alkoxide, to form a pyrimidine heterocyclic compound.[9]

-

Further Functionalization: The resulting pyrimidine derivative undergoes further modifications, such as methylation and chlorination, to arrive at a suitable precursor for the final product. For instance, a synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate.[9]

While this pathway can be adapted to synthesize the target molecule, it may involve more steps compared to the routes starting from barbituric acid or malononitrile.

Data Summary

| Starting Material | Key Intermediates | Advantages | Disadvantages |

| Barbituric Acid | 2,4,6-Trichloropyrimidine, 2-Chloro-4,6-dimethoxypyrimidine | Readily available, well-established chemistry | Multi-step, use of harsh reagents (POCl₃) |

| Malononitrile | Dimethyl propylenediimine dihydrochloride | Potentially high yield and purity of the dimethoxy intermediate[8] | May require specialized pressure equipment |

| Diethyl Malonate | Diethyl 2-nitromalonate, substituted pyrimidines | Versatile for creating diverse pyrimidine analogs | Can be a longer synthetic route |

Conclusion

The synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine can be effectively achieved through several synthetic pathways, with the choice of starting material being a key determinant of the overall efficiency and practicality of the process. The route commencing from barbituric acid is a well-documented and reliable method. The pathway originating from malononitrile presents a potentially more direct and high-yielding alternative for the crucial 2-chloro-4,6-dimethoxypyrimidine intermediate. The selection of the most appropriate synthetic strategy will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the desired purity of the final product. A thorough understanding of the underlying chemical principles and careful control of reaction conditions are paramount for the successful synthesis of this important chemical intermediate.

References

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. CN1467206A.

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN104045812A.

- Process for the preparation of 2,4,6-trichloropyrimidine. US5898073A.

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. CN102875508A.

- Preparation of 2,4-dichloro-5-methoxy pyrimidine. CN101486684B.

-

Supporting Information for "Polyazido Pyrimidines: High-Energy-Density Insensitive Materials". Wiley-VCH. [Link]

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.

- Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. US20100081811A1.

-

2,4,6-Trichloropyrimidine. PubChem. [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules. [Link]

-

Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Advances. [Link]

-

Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Russian Journal of Organic Chemistry. [Link]

- Process for preparing 2,4,6-trichloropyrimidine. US5712394A.

Sources

- 1. mdpi.com [mdpi.com]

- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 6. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 9. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Theoretical Studies on 5-Nitropyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Benchtop – Predicting and Understanding Reactivity

In modern chemical and pharmaceutical research, our ability to predict molecular behavior before a single reagent is measured is paramount. For heterocyclic compounds like 5-nitropyrimidine derivatives—a scaffold of immense interest in medicinal chemistry—theoretical and computational studies are not merely academic exercises.[1][2] They are indispensable tools that illuminate reaction pathways, explain electronic structures, and guide the rational design of novel therapeutics.[1][3] This guide is structured from the perspective of a seasoned computational scientist, moving from the foundational principles of why we use these theoretical models to the practical application of how they are implemented to solve real-world chemical challenges. We will explore the causality behind our computational choices, ensuring that each theoretical protocol is a self-validating system for generating trustworthy and actionable insights.

The 5-Nitropyrimidine Core: An Electron-Deficient Scaffold of Opportunity

The pyrimidine ring is a cornerstone of numerous biomolecules.[1] The introduction of a nitro group at the C5 position drastically alters the electronic landscape of the molecule. This powerful electron-withdrawing group creates a highly electron-deficient aromatic system, which fundamentally dictates its chemical personality. This deficiency is not a liability but an opportunity; it activates the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for building molecular complexity.[4][5] Understanding the precise nature of this electron deficiency is the primary goal of our theoretical investigations, as it allows us to predict reactivity, stability, and potential biological interactions.[3][6]

Caption: General structure of the 5-nitropyrimidine core.

The Computational Toolkit: Choosing the Right Tool for the Question

Our exploration is powered by a suite of computational methods. The choice is not arbitrary; it is dictated by the specific question we are asking. The foundational method for most of our work is Density Functional Theory (DFT), a quantum mechanical approach that provides a robust balance between accuracy and computational cost for calculating the electronic structure of molecules.[7][8][9]

Foundational Geometry and Energetics: DFT

Why DFT? At its core, DFT allows us to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding energy.[8][9] This is the bedrock of all subsequent calculations. For instance, understanding the planarity of the pyrimidine ring and the orientation of the nitro group is critical for predicting how the molecule will interact with other species.[8][9]

Expert Insight: The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is a critical decision.[10][11] B3LYP is a workhorse functional, excellent for general-purpose geometry optimizations.[10] For systems where subtle electron correlation effects are important, or for reaction kinetics, a functional like M06-2X may provide more accurate energy barriers.[8][9] The basis set determines the flexibility the calculation has to describe the electron orbitals; larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), are essential for accurately modeling the anionic charge distribution in reaction intermediates.[10][11]

Probing Excited States and Spectra: Time-Dependent DFT (TD-DFT)

Why TD-DFT? To understand how these molecules interact with light—their color and photochemical reactivity—we need to probe their electronic excited states. TD-DFT is the go-to method for this, allowing us to simulate UV-Visible absorption spectra with remarkable accuracy.[12][13] This is crucial for characterizing newly synthesized compounds and understanding their photostability.[12]

Simulating Biological Interactions: Molecular Docking

Why Molecular Docking? The ultimate goal for many 5-nitropyrimidine derivatives is to function as a drug that interacts with a specific protein target.[14][15] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our derivative) when bound to a second (the receptor, a protein).[6][16] It scores these orientations based on binding energy, allowing us to rank potential drug candidates and generate hypotheses about their mechanism of action.[3][15]

Caption: A typical DFT-based workflow for theoretical analysis.

Key Theoretical Insights into 5-Nitropyrimidine Chemistry

Electronic Landscape: Reactivity Hotspots

DFT calculations allow us to visualize the distribution of electron density in the molecule through tools like the Molecular Electrostatic Potential (MEP) map. For 5-nitropyrimidine, these maps invariably show a significant region of positive potential (electron deficiency) around the pyrimidine ring, particularly at the C2, C4, and C6 positions. This immediately tells a synthetic chemist where a nucleophile (an electron-rich species) is most likely to attack.

Natural Bond Orbital (NBO) analysis further quantifies this by calculating the partial atomic charges on each atom.[10] This analysis confirms the strong electron-withdrawing effect of the nitro group and the two ring nitrogens, which polarize the C-H and C-Halogen bonds, priming them for substitution.

| Atom Position | Typical Calculated Mulliken Charge (a.u.) | Implication for Reactivity |

| C2 | +0.4 to +0.6 | Highly electrophilic, prime site for nucleophilic attack |

| C4 | +0.5 to +0.7 | Highly electrophilic, prime site for nucleophilic attack |

| C5 | -0.1 to -0.3 | Shielded by the nitro group, less likely to be attacked directly |

| C6 | +0.5 to +0.7 | Highly electrophilic, prime site for nucleophilic attack |

| N (Nitro) | +0.8 to +1.0 | Strong electron-withdrawing center |

| Note: Values are representative and will vary based on the specific derivative and computational method. |

Reaction Mechanisms: The SNAr Pathway

Theoretical studies have been instrumental in elucidating the mechanism of nucleophilic aromatic substitution (SNAr) on these scaffolds. The reaction generally proceeds through a two-step addition-elimination mechanism.[5]

-

Addition: The nucleophile attacks one of the electron-deficient carbons (e.g., C4), breaking the ring's aromaticity and forming a high-energy, anionic intermediate known as a Meisenheimer complex.[4]

-

Elimination: The leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored.

Computational chemistry allows us to model this entire energy landscape. We can calculate the activation energy for the first step (the rate-determining step) and the stability of the Meisenheimer intermediate.[5] A computational study investigating the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, for example, successfully explained why the chlorine atom is substituted first, followed by the unexpected substitution of the alkoxy group, by analyzing the stability of the respective Meisenheimer complexes.[4] This predictive power is invaluable for optimizing reaction conditions and understanding unexpected outcomes.[4]

In Silico Drug Design: Targeting Disease Pathways

The structural features of 5-nitropyrimidine derivatives make them attractive candidates for enzyme inhibitors.[3][17] Molecular docking studies have successfully predicted the binding modes of these compounds in various protein targets. For example, derivatives have been designed and docked into the active site of VEGFR-2, a key protein in cancer progression, showing binding patterns similar to the known drug sorafenib.[3] Other studies have identified pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR), an antibacterial target, and p38α MAP kinase, an inflammation target.[6][17]

The process involves docking the computationally optimized 3D structure of the pyrimidine derivative into the crystal structure of the target protein. The results provide a binding energy score and visualize key interactions, such as hydrogen bonds. For instance, the cyano nitrogen of a 5-cyanopyrimidine was confirmed by X-ray crystallography to form a crucial hydrogen bond with the backbone NH of Met109 in p38α kinase, an interaction first predicted by docking.[17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine: A Gateway to Novel Therapeutics

Introduction: Unlocking the Potential of a Key Chemical Intermediate

In the landscape of modern drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount. Among these, 2-Chloro-4,6-dimethoxy-5-nitropyrimidine stands out as a versatile building block, offering a gateway to a diverse array of complex molecular architectures. The pyrimidine core, a privileged scaffold in medicinal chemistry, is further activated by the presence of a nitro group and a strategically positioned chlorine atom. This unique arrangement of functional groups imparts a predictable and exploitable reactivity profile, primarily governed by nucleophilic aromatic substitution (SNAr). This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core reactivity, providing field-proven experimental protocols, and showcasing the utility of this intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine is essential for its safe and effective use in a laboratory setting. The following table summarizes its key properties, compiled from available data on closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₄ | N/A |

| Molecular Weight | 219.58 g/mol | N/A |

| Appearance | Expected to be a crystalline solid | Analogous Compounds |

| Melting Point | Estimated in the range of 70-110 °C | [1] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, acetonitrile) | Inferred from Reactivity |

| Purity (typical) | ≥97% |

Safety and Handling:

2-Chloro-4,6-dimethoxy-5-nitropyrimidine, like many halogenated nitroaromatic compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Based on the safety data for analogous compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.[2] All handling should be performed to minimize dust generation and inhalation. For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary mode of reactivity for 2-Chloro-4,6-dimethoxy-5-nitropyrimidine is the nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, significantly activates the pyrimidine ring towards nucleophilic attack. This activation, coupled with the inherent electron-deficient nature of the pyrimidine ring, facilitates the displacement of the chloride ion by a wide range of nucleophiles.

The generally accepted mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group, which lowers the activation energy of the reaction.

Caption: Generalized SNAr mechanism on 2-Chloro-4,6-dimethoxy-5-nitropyrimidine.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of targeted cancer therapeutics.[3] The ability to readily introduce diverse functionalities at the C2 position of the pyrimidine ring makes 2-Chloro-4,6-dimethoxy-5-nitropyrimidine an invaluable intermediate in the construction of libraries of potential kinase inhibitors. For instance, the synthesis of 2-anilinopyrimidine derivatives, a common motif in many Cyclin-Dependent Kinase (CDK) inhibitors, can be efficiently achieved.[4]

The general synthetic workflow involves the SNAr reaction of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine with a substituted aniline, followed by the reduction of the nitro group to an amine. This newly formed amino group can then be further functionalized, for example, by acylation or participation in ring-forming reactions to construct more complex heterocyclic systems.

Sources

- 1. 2-氯-4,6-二甲氧基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

Application Notes and Protocols for the Use of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine in Agrochemical Synthesis

Introduction: The Strategic Importance of a Highly Activated Pyrimidine Core

In the landscape of modern agrochemical research, the pyrimidine scaffold remains a cornerstone for the development of novel herbicides and fungicides. The strategic functionalization of this heterocycle allows for the fine-tuning of biological activity, selectivity, and environmental persistence. 2-Chloro-4,6-dimethoxy-5-nitropyrimidine stands out as a particularly valuable synthetic intermediate. The convergence of three key structural features—the electron-deficient pyrimidine ring, a labile chlorine atom at the 2-position, and potent activation by an electron-withdrawing nitro group at the 5-position—renders this molecule a highly reactive and versatile building block for the synthesis of a new generation of crop protection agents.

The electron-withdrawing nitro group significantly enhances the electrophilicity of the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile displacement of the chlorine atom at the 2-position by a variety of nucleophiles, even under mild reaction conditions. This reactivity profile is pivotal for the construction of complex agrochemical molecules, particularly in the synthesis of sulfonylurea and other classes of herbicides that rely on a substituted pyrimidine core for their mode of action.

This technical guide provides a comprehensive overview of the application of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine in agrochemical synthesis. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols for its conversion into key agrochemical intermediates, and explore its subsequent elaboration into herbicidally active compounds.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine in agrochemical synthesis is the nucleophilic aromatic substitution of the chlorine atom at the 2-position. The reaction proceeds through a well-established two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate. The powerful electron-withdrawing effect of the nitro group at the 5-position, coupled with the inherent electron deficiency of the pyrimidine ring, stabilizes this intermediate, thereby lowering the activation energy of the reaction and facilitating the substitution.

The general workflow for the utilization of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine in the synthesis of many commercial herbicides involves an initial amination step to produce the corresponding 2-amino-4,6-dimethoxy-5-nitropyrimidine. This intermediate is then further functionalized, often by reaction with a sulfonyl isocyanate, to yield the final sulfonylurea herbicide.

Figure 1: General synthetic workflow for the utilization of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine.

PART 1: Synthesis of the Key Intermediate: 2-Amino-4,6-dimethoxy-5-nitropyrimidine

The conversion of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine to its 2-amino analogue is the foundational step for the synthesis of a broad range of sulfonylurea herbicides. The following protocol details a robust and scalable method for this transformation.

Experimental Protocol 1: Amination of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine

Objective: To synthesize 2-Amino-4,6-dimethoxy-5-nitropyrimidine via nucleophilic aromatic substitution of the corresponding 2-chloro derivative with ammonia.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Molarity/Concentration |

| 2-Chloro-4,6-dimethoxy-5-nitropyrimidine | 13223-25-1 | 219.58 g/mol | - |

| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 g/mol | ~14.8 M |

| Ethanol | 64-17-5 | 46.07 g/mol | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | - |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Charge Reactant: To the flask, add 2-Chloro-4,6-dimethoxy-5-nitropyrimidine (10.0 g, 45.5 mmol) and ethanol (100 mL). Stir the mixture to obtain a suspension.

-

Addition of Nucleophile: While stirring at room temperature, add ammonium hydroxide (28-30%, 30 mL, approximately 444 mmol) dropwise to the suspension over a period of 15 minutes. The addition is exothermic, and a gentle warming of the mixture may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Add deionized water (100 mL) to the concentrated mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 50 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

-

Expected Yield: 8.0 - 8.5 g (88-94%) of a yellow crystalline solid.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the ammonia, facilitating a homogeneous reaction environment. Its boiling point allows for a convenient reflux temperature to drive the reaction to completion.

-

Excess Ammonium Hydroxide: A large excess of ammonia is used to ensure the complete consumption of the starting material and to drive the equilibrium towards the product side.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Water Precipitation: The product, 2-Amino-4,6-dimethoxy-5-nitropyrimidine, is significantly less soluble in water than in ethanol. The addition of water after concentrating the reaction mixture effectively precipitates the product, allowing for easy isolation.

PART 2: Synthesis of Sulfonylurea Herbicides

With the key intermediate, 2-Amino-4,6-dimethoxy-5-nitropyrimidine, in hand, the subsequent step is the formation of the sulfonylurea bridge. This is typically achieved by reacting the aminopyrimidine with a suitably substituted sulfonyl isocyanate. The following protocol provides a general method for this transformation, which can be adapted for the synthesis of various sulfonylurea herbicides.

Experimental Protocol 2: General Synthesis of a Sulfonylurea Herbicide

Objective: To synthesize a sulfonylurea herbicide by reacting 2-Amino-4,6-dimethoxy-5-nitropyrimidine with a generic arylsulfonyl isocyanate.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Molarity/Concentration |

| 2-Amino-4,6-dimethoxy-5-nitropyrimidine | 36315-01-2 | 200.16 g/mol | - |

| Arylsulfonyl Isocyanate | Varies | Varies | - |

| Anhydrous Acetonitrile | 75-05-8 | 41.05 g/mol | - |

| Triethylamine | 121-44-8 | 101.19 g/mol | - |

Procedure:

-

Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-Amino-4,6-dimethoxy-5-nitropyrimidine (2.0 g, 10.0 mmol) in anhydrous acetonitrile (40 mL).

-

Addition of Base: Add triethylamine (1.5 mL, 10.8 mmol) to the solution and stir for 5 minutes at room temperature.

-

Addition of Isocyanate: In the dropping funnel, prepare a solution of the arylsulfonyl isocyanate (10.5 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirred pyrimidine solution over 20 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., 2:1 ethyl acetate/hexanes) until the starting aminopyrimidine is consumed.

-

Work-up and Isolation:

-

Pour the reaction mixture into 100 mL of 1M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure sulfonylurea herbicide.

-

Expected Yield: Varies depending on the specific sulfonyl isocyanate used, but typically in the range of 70-90%.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture as sulfonyl isocyanates can react with water. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial.

-

Triethylamine: This tertiary amine base acts as a scavenger for the HCl that can be formed from trace moisture and also helps to activate the aminopyrimidine nucleophile.

-

Room Temperature Reaction: The high reactivity of the sulfonyl isocyanate and the activated aminopyrimidine often allows the reaction to proceed efficiently at room temperature, avoiding potential side reactions at higher temperatures.

-

Acidic Work-up: The acidic work-up protonates any unreacted triethylamine and helps in the separation of the desired neutral sulfonylurea product during the extraction.

Figure 2: Key components and conditions for the synthesis of sulfonylurea herbicides.

Conclusion and Future Perspectives

2-Chloro-4,6-dimethoxy-5-nitropyrimidine is a highly activated and versatile intermediate in agrochemical synthesis. Its primary utility lies in its efficient conversion to 2-amino-4,6-dimethoxy-5-nitropyrimidine, a crucial precursor for a wide array of sulfonylurea herbicides. The protocols detailed in this guide offer robust and scalable methods for the synthesis of this key intermediate and its subsequent elaboration into herbicidally active compounds. The underlying principles of nucleophilic aromatic substitution, enhanced by the strategic placement of activating and directing groups on the pyrimidine ring, provide a powerful platform for the rational design of new and effective crop protection agents. Further exploration of the reactivity of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine with other nucleophiles may lead to the discovery of novel agrochemicals with diverse modes of action, contributing to the ongoing effort to ensure global food security.

References

- Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65.

-

Shan, W., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2335. Available at: [Link]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. (2022). Available at: [Link]

- Google Patents. Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. CN102898382A.

- Google Patents. Method for preparing 2-amino-4, 6-dimethoxypyrimidine. CN103159684B.

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Backbone: Understanding the Role of 2-Amino-4,6-dimethoxypyrimidine in Agrochemical Innovation. Available at: [Link]

Technical Support Center: Synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine

Welcome to the technical support center for the synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and improve your yields.

The synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine is a critical transformation, often employed in the synthesis of various pharmaceutical intermediates. The introduction of the nitro group at the C5 position is an electrophilic aromatic substitution, which, while seemingly straightforward, is fraught with potential challenges. The pyrimidine ring, being electron-deficient, requires forcing conditions for nitration, which can lead to side reactions and degradation if not carefully controlled.

This guide is structured to anticipate and address the common issues encountered during this synthesis, providing a framework for logical troubleshooting and process optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues that you may encounter during the synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this nitration reaction can often be attributed to several factors:

-

Incomplete Reaction: The nitration of the electron-deficient pyrimidine ring can be sluggish. Ensure your reaction has proceeded to completion by using Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, 2-chloro-4,6-dimethoxypyrimidine.

-

Sub-optimal Temperature Control: This reaction is highly exothermic. Poor temperature control can lead to the formation of undesired side products and degradation of both the starting material and the product. The optimal temperature for the nitration of similar pyrimidine derivatives is often in the range of 10-15°C[1].

-

Improper Quenching: The reaction mixture is highly acidic and must be quenched carefully by pouring it onto ice. Rapid or uncontrolled quenching can cause localized heating, leading to product decomposition.

-

Losses during Work-up and Purification: The product may have some solubility in the aqueous phase during extraction. Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize recovery.

Q2: I am observing the formation of multiple spots on my TLC plate, even after the reaction appears complete. What are these side products?

The formation of multiple products is a common issue. Potential side products include:

-

Di-nitrated Products: Although the pyrimidine ring is deactivated, under harsh conditions, a second nitro group may be introduced.

-

Hydrolysis Products: The chloro and methoxy groups are susceptible to hydrolysis in the strongly acidic reaction medium, especially at elevated temperatures. This can lead to the formation of hydroxylated and other undesired pyrimidine derivatives.

-

Oxidative Degradation Products: The use of strong nitric acid can lead to oxidative degradation of the pyrimidine ring, resulting in a complex mixture of byproducts.

To minimize side product formation, maintain strict temperature control and use the minimum necessary excess of the nitrating agent.

Q3: The reaction seems to be very slow or does not start at all. What should I check?

If the reaction is not initiating, consider the following:

-

Purity of Starting Material: Ensure your 2-chloro-4,6-dimethoxypyrimidine is pure and dry. Impurities can interfere with the reaction.

-

Concentration of Acids: The concentration of both sulfuric and nitric acid is critical. Use high-purity, concentrated acids. The presence of excess water can hinder the formation of the active nitronium ion (NO₂⁺).

-

Efficient Mixing: In a biphasic or viscous reaction mixture, inefficient stirring can lead to poor mass transfer, slowing down the reaction rate. Ensure vigorous and consistent stirring throughout the addition of the nitrating agent and the subsequent reaction time.

Q4: How can I improve the safety of this highly exothermic reaction?

The nitration of pyrimidines is an energetic process that demands caution.[1] To enhance safety:

-

Slow, Controlled Addition: Add the nitrating agent (concentrated nitric acid or a nitrating mixture) dropwise to the solution of the pyrimidine in sulfuric acid, ensuring the temperature does not exceed the set point.

-

Efficient Cooling: Use an ice-salt bath or a cryostat to maintain a low and stable temperature throughout the addition.

-

Adequate Headspace and Venting: Perform the reaction in a fume hood with appropriate shielding. The reaction may produce nitrogen oxides, so proper ventilation is essential.

-

Use of a Co-solvent: The use of a halogenated organic solvent, such as dichloromethane, has been shown to moderate the reaction's exothermicity and improve safety in similar nitration reactions.[2]

Optimized Experimental Protocol

This protocol is synthesized from best practices for the nitration of related pyrimidine compounds and is designed to be a self-validating system through in-process controls.

Materials and Reagents

| Reagent | Grade | Purity | Notes |

| 2-Chloro-4,6-dimethoxypyrimidine | Synthesis Grade | >98% | Must be dry. |

| Sulfuric Acid (H₂SO₄) | Reagent Grade | 95-98% | |

| Nitric Acid (HNO₃) | Fuming or Reagent Grade | >90% | |

| Dichloromethane (DCM) | ACS Grade | Optional co-solvent for safety. | |

| Ice | Made from deionized water. | ||

| Saturated Sodium Bicarbonate (NaHCO₃) | For neutralization. | ||

| Brine (Saturated NaCl solution) | For washing. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying the organic phase. | |

| Ethyl Acetate | ACS Grade | For extraction and chromatography. | |

| Hexanes | ACS Grade | For chromatography. |

Step-by-Step Methodology

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly add concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 10°C. Stir until the starting material is completely dissolved.

-

-

Nitration:

-

Cool the solution to 0-5°C.

-

Slowly add concentrated nitric acid (1.1-1.5 eq) dropwise via the dropping funnel. Crucially, maintain the internal temperature below 10°C throughout the addition. The reaction is highly exothermic.

-

After the addition is complete, allow the reaction to stir at 5-10°C for 1-2 hours.

-

-

In-Process Control (IPC):

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up:

-

Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This should be done slowly to control the exotherm.

-

A precipitate of the crude product should form.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to yield the pure 2-Chloro-4,6-dimethoxy-5-nitropyrimidine.

-

Visualizing the Workflow and Troubleshooting Logic

To further clarify the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine.

Caption: Troubleshooting logic for low yield in the synthesis.

Concluding Remarks

The successful synthesis of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine with a high yield hinges on a meticulous approach to reaction control, particularly temperature management. By understanding the underlying chemical principles and potential pitfalls, you can navigate the challenges of this synthesis with confidence. This guide provides a robust framework for achieving consistent and improved results. Should you require further assistance, please do not hesitate to reach out to our technical support team.

References

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google P

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google P

-

Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Central European Journal of Energetic Materials. (URL: [Link])

- US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google P

Sources

Technical Support Center: Purification of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine Crude Product

Welcome to the technical support center for the purification of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this crude product. The protocols and explanations provided are grounded in established chemical principles to ensure technical accuracy and reliable outcomes in your experiments.

I. Understanding the Chemistry of Purification

The successful purification of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine hinges on exploiting the differences in physicochemical properties between the target compound and its impurities. The presence of the nitro group and the chlorine atom on the pyrimidine ring influences the molecule's polarity, solubility, and potential for intermolecular interactions.

Common impurities in the synthesis of related nitropyrimidines can arise from several sources:

-

Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrimidine ring or nitrating agents.

-

Side-Reaction Products: Over-nitration can lead to dinitro-derivatives, while incomplete reactions may leave behind less substituted pyrimidines. Isomeric byproducts, where the functional groups are at different positions on the pyrimidine ring, are also a possibility.

-

Decomposition Products: The harsh conditions of nitration and chlorination can sometimes lead to the degradation of the target molecule.

The primary methods for purifying the crude product are recrystallization and column chromatography. The choice between these techniques will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Frequently Asked Questions:

Q1: My crude product is a dark oil, but I expect a solid. What should I do?

A1: An oily crude product often indicates the presence of significant impurities that are depressing the melting point of your compound. It could also suggest the presence of residual high-boiling solvents like DMF or DMSO, which are commonly used in related syntheses.

-

Initial Step: Try triturating the oil with a non-polar solvent in which your product is expected to have low solubility, such as heptane or a mixture of ethyl acetate and hexanes. This can often induce crystallization of the desired product, leaving many impurities dissolved.

-

Further Action: If trituration fails, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Q2: I'm seeing multiple spots on my TLC plate. How do I identify the product spot?

A2: Identifying your product on a TLC plate is crucial before proceeding with purification.

-

Reference Standard: The most reliable method is to spot a reference standard of pure 2-Chloro-4,6-dimethoxy-5-nitropyrimidine alongside your crude product.

-

UV Visualization: The pyrimidine ring is a UV-active chromophore. Your product spot should be visible under a UV lamp (typically at 254 nm).

-